

Performance comparison of Sumilizer GP in virgin vs. recycled polyethylene

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Compound of Interest		
Compound Name:	Sumilizer GP	
Cat. No.:	B1609375	Get Quote

Performance Showdown: Sumilizer GP in Virgin vs. Recycled Polyethylene

A Comparative Guide for Researchers and Polymer Scientists

The escalating demand for sustainable materials has propelled recycled polyethylene (PE) to the forefront of polymer research and development. However, the inherent degradation from previous life cycles poses significant challenges to its processing and long-term stability. This guide provides a comprehensive performance comparison of **Sumilizer GP**, a hybrid phenolic-phosphite antioxidant, in virgin versus recycled polyethylene, offering valuable insights for professionals in drug development and polymer science who rely on the stability and purity of their materials.

Sumilizer GP, a product of Sumitomo Chemical, is a high-performance processing stabilizer that integrates both a phenolic antioxidant and a phosphite moiety into a single molecule.[1][2] [3] This unique structure provides a synergistic effect, offering robust protection against thermo-oxidative degradation during processing at elevated temperatures.[1][3] While its efficacy in virgin polyethylene is well-documented, its performance in recycled polyethylene, with its complex history of thermal and mechanical stress, warrants a detailed examination.

Executive Summary: Key Performance Differences



Performance Metric	Virgin Polyethylene with Sumilizer GP	Recycled Polyethylene with Sumilizer GP	Key Considerations for Recycled PE
Melt Flow Stability	Excellent: Minimal change in Melt Flow Index (MFI) after multiple extrusions.	Good to Excellent: Significant improvement over unstabilized recycled PE, but may show a slightly higher MFI increase compared to virgin PE due to pre- existing degradation.	Higher initial MFI of recycled PE requires robust stabilization to prevent further chain scission.
Oxidative Stability (OIT)	High: Long Oxidative Induction Time (OIT) indicating excellent resistance to thermal degradation.	Moderate to High: OIT is substantially extended with Sumilizer GP, but the baseline OIT of recycled PE is lower than virgin PE.	The presence of residual catalysts and contaminants in recycled PE can accelerate oxidation.
Color Stability	Excellent: Maintains low yellowness index (YI) and high whiteness, resistant to NOx gas discoloration.[4]	Good: Effectively mitigates discoloration during reprocessing, but the initial color of recycled PE may be darker.	Recycled PE often has a higher starting YI due to its history.
Mechanical Properties	Maintained: Tensile strength and elongation at break are well-preserved after processing.	Improved: Helps in retaining mechanical properties that would otherwise be significantly compromised during reprocessing.	The shorter polymer chains in recycled PE make it more susceptible to mechanical property loss.

Deep Dive: Experimental Data and Protocols



To quantify the performance of **Sumilizer GP**, standardized testing methodologies are employed. Below are typical experimental setups and expected outcomes when comparing its efficacy in virgin and recycled High-Density Polyethylene (HDPE).

Melt Flow Index (MFI) Stability

The MFI is a critical parameter that indicates the ease of flow of a molten polymer and is inversely related to its molecular weight. A stable MFI during processing is crucial for consistent product quality.

Experimental Protocol (ASTM D1238):

- Material Preparation: Compound virgin HDPE and recycled HDPE (post-consumer resin)
 with 1000 ppm of Sumilizer GP using a twin-screw extruder. An unstabilized control for both
 virgin and recycled HDPE should also be prepared.
- Molding: Compression mold the compounded pellets into sheets.
- MFI Measurement: Determine the MFI of the initial compounded pellets and after multiple extrusion cycles (e.g., 1, 3, and 5 passes) at 190°C with a 2.16 kg load.
- Data Analysis: Calculate the change in MFI as a percentage from the initial value.

Expected Results:



Sample	Initial MFI (g/10 min)	MFI after 3 Extrusions (g/10 min)	% Change in MFI
Virgin HDPE (Unstabilized)	2.0	3.5	+75%
Virgin HDPE + Sumilizer GP	2.0	2.2	+10%
Recycled HDPE (Unstabilized)	3.5	7.0	+100%
Recycled HDPE + Sumilizer GP	3.5	4.2	+20%

Oxidative Induction Time (OIT)

OIT measures the thermal stability of a material in an oxygen atmosphere, indicating the effectiveness of the antioxidant package.

Experimental Protocol (ASTM D3895):

- Sample Preparation: Use the compounded pellets of virgin and recycled HDPE with and without **Sumilizer GP**.
- DSC Analysis: Place a 5-10 mg sample in a differential scanning calorimeter (DSC). Heat the sample to 200°C under a nitrogen atmosphere.
- Isothermal Testing: Once at 200°C, switch the purge gas to oxygen and hold the temperature constant.
- OIT Determination: Measure the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[5][6]

Expected Results:



Sample	Oxidative Induction Time (OIT) at 200°C (minutes)
Virgin HDPE (Unstabilized)	< 5
Virgin HDPE + Sumilizer GP	> 60
Recycled HDPE (Unstabilized)	< 2
Recycled HDPE + Sumilizer GP	> 40

Color Stability

Discoloration, often observed as yellowing, is a common issue during polymer processing, particularly with recycled materials.

Experimental Protocol (ASTM D1925):

- Sample Preparation: Use compression-molded plaques from the compounded virgin and recycled HDPE with and without Sumilizer GP, both before and after multiple extrusion passes.
- Color Measurement: Use a spectrophotometer to measure the Yellowness Index (YI) of the plaques.
- Data Analysis: Compare the change in YI from the initial state to after multiple extrusions.

Expected Results:

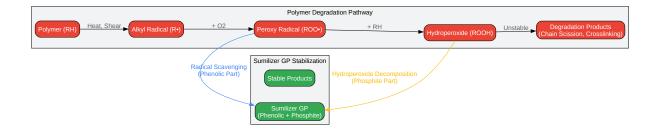


Sample	Initial Yellowness Index (YI)	YI after 3 Extrusions	ΔΥΙ
Virgin HDPE (Unstabilized)	2	10	8
Virgin HDPE + Sumilizer GP	2	3	1
Recycled HDPE (Unstabilized)	8	20	12
Recycled HDPE + Sumilizer GP	8	10	2

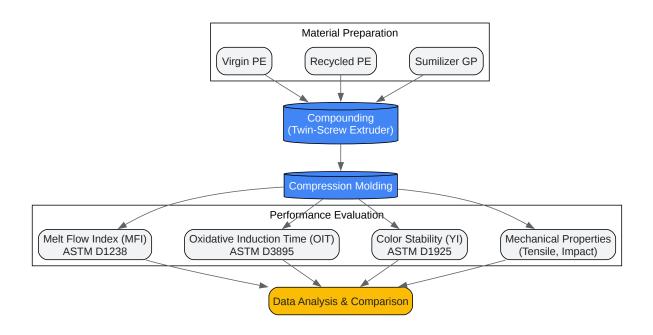
Visualization of Mechanisms and Workflows

To better illustrate the underlying processes, the following diagrams created using Graphviz (DOT language) depict the polymer degradation and stabilization pathways, as well as a typical experimental workflow.









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